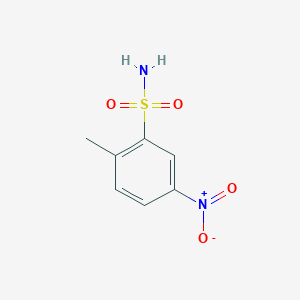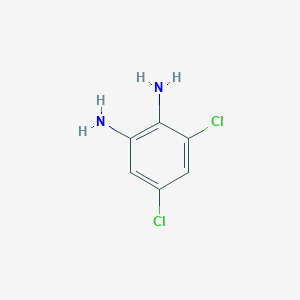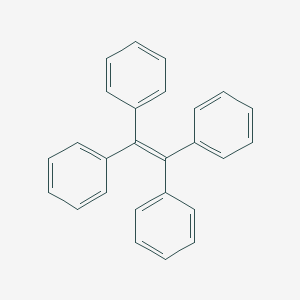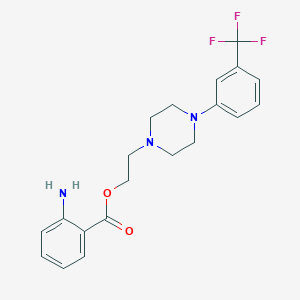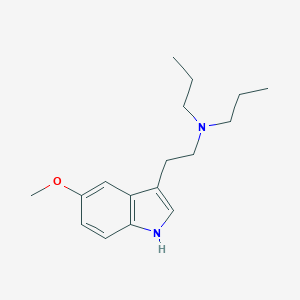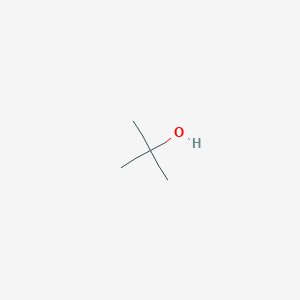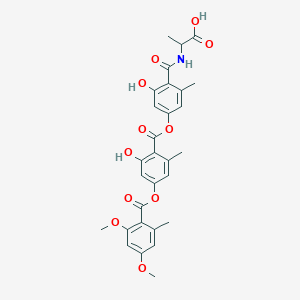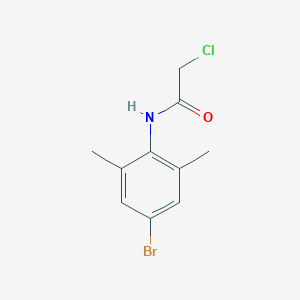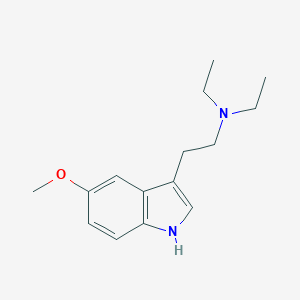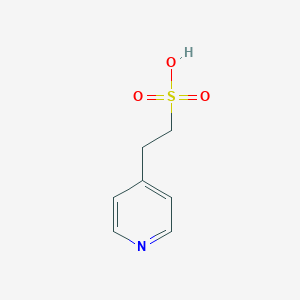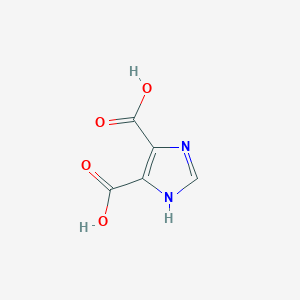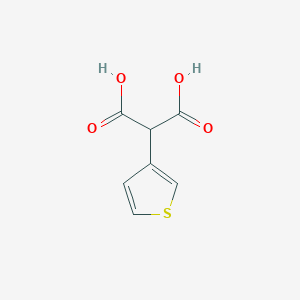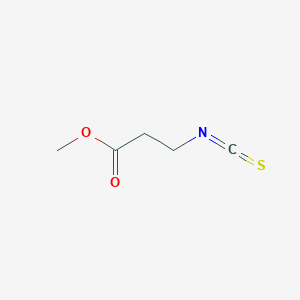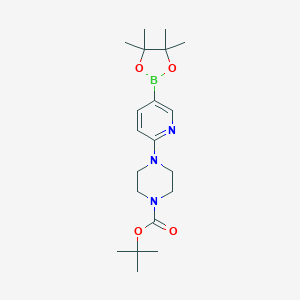
2,2'-Binorbornane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Binorbornane, also known as norcamphor, is a bicyclic organic compound that belongs to the family of norbornanes. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. 2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties.
Mechanism Of Action
The mechanism of action of 2,2'-Binorbornane is not fully understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of chemical reactions. It has also been shown to act as a ligand in catalysis by coordinating with metal ions and facilitating chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 2,2'-Binorbornane. However, it has been shown to have low toxicity and is not considered to be a carcinogen or mutagen.
Advantages And Limitations For Lab Experiments
The use of 2,2'-Binorbornane in lab experiments has several advantages. It is a readily available and inexpensive compound that can be easily synthesized. It also has a unique chemical structure and properties that make it a useful tool for investigating the mechanism of chemical reactions and for synthesizing complex organic molecules. However, one limitation of using 2,2'-Binorbornane is its low solubility in water, which can make it difficult to use in aqueous reactions.
Future Directions
There are several future directions for research on 2,2'-Binorbornane. One potential area of research is the development of new synthetic methods for producing 2,2'-Binorbornane and its derivatives. Another area of research is the investigation of the mechanism of action of 2,2'-Binorbornane and its potential applications in catalysis and asymmetric synthesis. Additionally, research could be conducted on the biological and physiological effects of 2,2'-Binorbornane and its potential use in medicine.
Synthesis Methods
The synthesis of 2,2'-Binorbornane can be achieved through several methods, including the Diels-Alder reaction, the Birch reduction, and the hydrogenation of 2,2'-Binorbornanequinone. The Diels-Alder reaction involves the reaction of cyclopentadiene with norbornene in the presence of a catalyst to form the desired product. The Birch reduction involves the reduction of 2,2'-Binorbornanequinone with sodium metal in liquid ammonia to produce 2,2'-Binorbornane. The hydrogenation of 2,2'-Binorbornanequinone involves the reaction of 2,2'-Binorbornanequinone with hydrogen gas in the presence of a catalyst to form 2,2'-Binorbornane.
Scientific Research Applications
2,2'-Binorbornane has been widely used in scientific research due to its unique chemical structure and properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a ligand in catalysis, and as a building block in the synthesis of complex organic molecules. In addition, 2,2'-Binorbornane has been used as a model compound for studying the properties of bicyclic compounds and for investigating the mechanism of chemical reactions.
properties
CAS RN |
18947-78-9 |
|---|---|
Product Name |
2,2'-Binorbornane |
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
CNPLCYMOFRVMHO-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Canonical SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



